molecular formula C8H5BrN2O2 B12273925 (E)-4-(5-bromopyrimidin-2-yl)but-3-enoate

(E)-4-(5-bromopyrimidin-2-yl)but-3-enoate

Cat. No.: B12273925
M. Wt: 241.04 g/mol
InChI Key: JIBFBQARNYGTIH-OWOJBTEDSA-N
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Description

(E)-4-(5-bromopyrimidin-2-yl)but-3-enoate is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring and an ester functional group attached to a but-3-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-bromopyrimidin-2-yl)but-3-enoate typically involves the following steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of But-3-enoate Chain: The brominated pyrimidine is then reacted with an appropriate esterifying agent, such as ethyl acrylate, under basic conditions to form the but-3-enoate chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-bromopyrimidin-2-yl)but-3-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The double bond in the but-3-enoate chain can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as alcohols or alkanes.

Scientific Research Applications

(E)-4-(5-bromopyrimidin-2-yl)but-3-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(5-bromopyrimidin-2-yl)but-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester functional group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(5-chloropyrimidin-2-yl)but-3-enoate: Similar structure with a chlorine atom instead of bromine.

    4-(5-fluoropyrimidin-2-yl)but-3-enoate: Similar structure with a fluorine atom instead of bromine.

    4-(5-iodopyrimidin-2-yl)but-3-enoate: Similar structure with an iodine atom instead of bromine.

Uniqueness

(E)-4-(5-bromopyrimidin-2-yl)but-3-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

(E)-4-(5-bromopyrimidin-2-yl)but-3-enoate

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h1-5H/b2-1+

InChI Key

JIBFBQARNYGTIH-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=NC(=N1)/C=C/[CH+]C(=O)[O-])Br

Canonical SMILES

C1=C(C=NC(=N1)C=C[CH+]C(=O)[O-])Br

Origin of Product

United States

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